REACTION_CXSMILES
|
C1([O:7][C:8](=[O:18])[C:9]2[CH:17]=[CH:16][C:12]([C:13]([O-])=[O:14])=[CH:11][CH:10]=2)C=CC=CC=1.[NH3:19]>>[C:13]([NH2:19])(=[O:14])[C:12]1[CH:16]=[CH:17][C:9]([C:8]([OH:7])=[O:18])=[CH:10][CH:11]=1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC(C1=CC=C(C(=O)[O-])C=C1)=O
|
Name
|
liquid
|
Quantity
|
26.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=C(C(=O)O)C=C1)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |